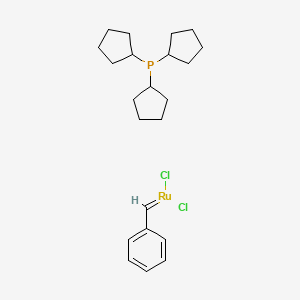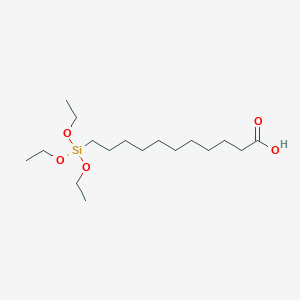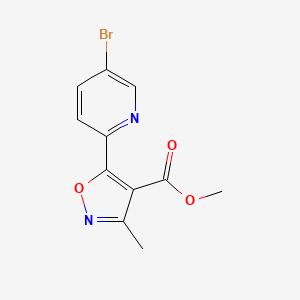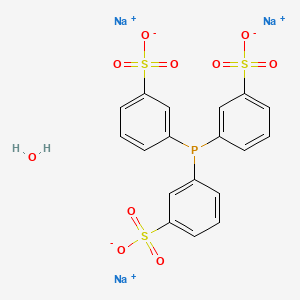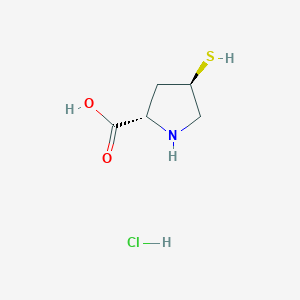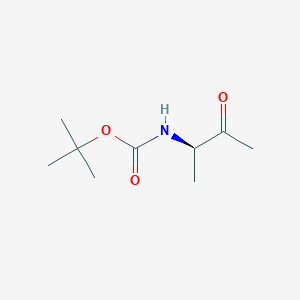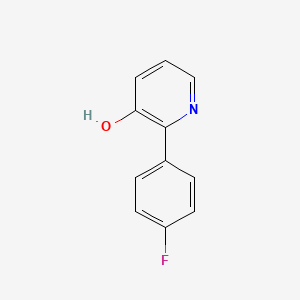
2-(4-Fluorophenyl)-3-hydroxypyridine, 95%
Descripción general
Descripción
2-(4-Fluorophenyl)-3-hydroxypyridine, 95% (2-(4-FPH) is a chemical compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a molar mass of 230.14 g/mol and a melting point of 107-109°C. 2-(4-FPH) is often used as a starting material in the synthesis of various compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Mecanismo De Acción
2-(4-FPH) is a nucleophile and can react with electrophiles to form new bonds. The reaction of 2-(4-FPH) with an electrophile is a nucleophilic substitution reaction, where the nucleophile attacks the electrophile, forming a new bond. The reaction is shown below:
2-(4-FPH) + Electrophile → Nucleophilic Substitution Product
Biochemical and Physiological Effects
2-(4-FPH) has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have a mild effect on the activity of enzymes involved in the metabolism of drugs. In addition, 2-(4-FPH) has been shown to have a mild effect on the activity of enzymes involved in the synthesis of proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-FPH) is a useful reagent in the synthesis of various compounds and has a wide range of applications in scientific research. It is relatively safe to handle and can be stored at room temperature. However, it is not suitable for use in the synthesis of pharmaceuticals or other compounds that require high purity.
Direcciones Futuras
The future directions for research on 2-(4-FPH) include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to explore the use of 2-(4-FPH) as a catalyst in the synthesis of organic compounds. Finally, research is needed to explore the potential of 2-(4-FPH) as a starting material in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Aplicaciones Científicas De Investigación
2-(4-FPH) has a wide range of applications in scientific research. It is used as a starting material in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used as a reagent in the synthesis of other compounds, such as benzimidazoles and benzoxazoles. In addition, it is used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHQZGOKOAEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627821 | |
| Record name | 2-(4-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridin-3-ol | |
CAS RN |
478483-55-5 | |
| Record name | 2-(4-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)


![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)
